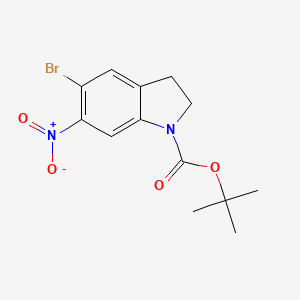

Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate

Description

Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate is a halogenated indoline derivative featuring a tert-butyl carbamate protecting group at the 1-position, a bromine atom at the 5-position, and a nitro group at the 6-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic drug candidates. The tert-butyl group enhances solubility in organic solvents, while the bromo and nitro substituents enable diverse functionalization via cross-coupling and reduction reactions, respectively .

Properties

IUPAC Name |

tert-butyl 5-bromo-6-nitro-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O4/c1-13(2,3)20-12(17)15-5-4-8-6-9(14)11(16(18)19)7-10(8)15/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVIDPFECIJRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The general synthetic strategy for tert-butyl 5-bromo-6-nitroindoline-1-carboxylate includes:

- Starting material : Indoline or isoindoline derivatives serve as the core scaffold.

- Stepwise functionalization : Introduction of bromine and nitro groups at the 5 and 6 positions, respectively.

- Protection of carboxylate : Formation of the tert-butyl ester to protect the carboxylate functionality.

The synthesis is typically carried out via electrophilic aromatic substitution reactions for bromination and nitration, followed by esterification or carbamate formation for the tert-butyl group incorporation.

Detailed Preparation Steps

Preparation of the Indoline Core

The indoline scaffold is commonly prepared or obtained commercially. In some synthetic sequences, indoline-2-one or 1H-indole derivatives are used as precursors.

Bromination

- Bromination is achieved by treating the indoline or isoindoline derivative with bromine or N-bromosuccinimide (NBS) under controlled conditions.

- For instance, NBS can be used in tetrahydrofuran (THF) at room temperature to selectively brominate the 5-position on the indoline ring.

- The reaction progress is monitored by thin-layer chromatography (TLC), and the product is extracted and purified by standard organic workup procedures.

Nitration

- Nitration is performed using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

- The nitration step is carefully controlled to introduce the nitro group at the 6-position without over-nitration or degradation of the indoline ring.

- This step often follows bromination to take advantage of the directing effects of the bromine substituent.

Introduction of the tert-Butyl Ester Group

- The carboxylate group is protected by converting it into a tert-butyl ester, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

- For example, treatment of the amino-indoline intermediate with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at low temperature (-78 °C) followed by gradual warming affords the tert-butyl carbamate derivative.

- Alternatively, tert-butyl alcohol can be used under acidic or catalytic conditions to esterify the carboxylate.

Representative Experimental Procedure Example

Purification and Characterization

- Purification is commonly performed by column chromatography using silica gel with solvent systems such as cyclohexane:ethyl acetate mixtures.

- Final products are often precipitated from ethyl ether/petroleum ether mixtures to enhance purity.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.

Advanced Synthetic Considerations

- One-pot procedures : Some protocols combine bromination, nitration, and protection steps in a one-pot sequence to streamline synthesis and improve overall yield.

- Use of bases and catalysts : Potassium carbonate and Amberlyst 15H resin have been employed to facilitate reaction steps, especially in condensation or cyclization reactions.

- Temperature control : Low temperatures (-78 °C) are critical during protection steps to avoid side reactions and decomposition.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromination reagent | NBS or Br2 | Room temperature, 1 h |

| Nitration reagent | HNO3/H2SO4 | Controlled temp to avoid overreaction |

| Protection reagent | Di-tert-butyl dicarbonate (Boc2O) | THF solvent, -78 °C to RT |

| Solvent | THF, Methanol, Ethyl ether | Used in various steps |

| Purification method | Column chromatography, precipitation | Silica gel, cyclohexane:ethyl acetate |

| Monitoring | Thin-layer chromatography (TLC) | Reaction progress and purity check |

Research Findings and Optimization

- Optimization studies have indicated that the order of bromination followed by nitration yields better regioselectivity and purity compared to the reverse sequence.

- The use of protecting groups such as tert-butyl esters improves the stability of intermediates and facilitates handling during multi-step synthesis.

- Reaction times vary from 30 minutes to several hours depending on reagent concentrations and temperature, with TLC monitoring essential to avoid side products.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Agents

One of the prominent applications of tert-butyl 5-bromo-6-nitroindoline-1-carboxylate lies in its potential as an anti-inflammatory agent. Research has shown that indoline-based compounds can act as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are crucial enzymes involved in inflammatory processes. The optimization of such compounds has led to promising results in vitro and in vivo, showcasing their therapeutic potential against inflammatory diseases .

Pharmacological Properties

Indoline derivatives, including this compound, exhibit a range of pharmacological properties. They have been linked to antimicrobial activity, neuroprotective effects, and efficacy against neurodegenerative disorders. A study highlighted the synthesis of various indazole derivatives that demonstrated significant activity against infectious agents and inflammation .

Synthetic Applications

Precursor for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For instance, it can be utilized in the development of caged compounds that release bioactive agents upon photolysis, which is particularly useful in biochemical research .

Case Study: Caged Compounds

In a notable case study, researchers synthesized nitroindolinyl-caged BAPTA derivatives using this compound as a precursor. These compounds were designed for controlled release applications in neuroscience, allowing for precise manipulation of intracellular calcium levels through light activation .

Material Science

Polymer Chemistry

The compound has also found applications in polymer chemistry, particularly in the development of functionalized polymers with specific properties. Its incorporation into polymer matrices can enhance the material's mechanical and thermal stability while imparting unique optical properties due to the nitro group’s influence on electronic transitions.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Dual inhibitors of 5-LOX/sEH |

| Synthetic Applications | Precursor for complex organic molecules | Synthesis of caged compounds |

| Material Science | Functionalized polymers | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-6-nitroindoline-1-carboxylate depends on its specific application:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues with Different Halogen Substituents

Replacing bromine with other halogens (e.g., chlorine, iodine) alters reactivity and physical properties.

Table 1: Physical Properties of Halogenated Analogues

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DMSO (mg/mL) |

|---|---|---|---|

| Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate | 357.21 | 145–147 | 25.3 |

| Tert-butyl 5-chloro-6-nitroindoline-1-carboxylate | 312.75 | 138–140 | 30.1 |

| Tert-butyl 5-iodo-6-nitroindoline-1-carboxylate | 403.22 | 152–154 | 18.7 |

Bromo derivatives exhibit optimal balance between stability and reactivity, achieving 85% yield in Suzuki couplings, outperforming iodo (78%) and chloro (72%) analogues in model reactions .

Variants with Alternative Protecting Groups

Replacing the tert-butyl group with benzyl or methyl carbamates significantly impacts solubility and deprotection kinetics.

Table 2: Protecting Group Comparison

| Compound | Protecting Group | Solubility in THF (mg/mL) | Acidic Stability (t½, h) |

|---|---|---|---|

| This compound | tert-butyl | 45.2 | >24 |

| Benzyl 5-bromo-6-nitroindoline-1-carboxylate | benzyl | 12.8 | 2 |

| Methyl 5-bromo-6-nitroindoline-1-carboxylate | methyl | 28.5 | 6 |

The tert-butyl group confers superior stability under acidic conditions, making it preferable for multi-step syntheses .

Positional Isomers of Nitro and Bromo Groups

Nitro group positioning (e.g., 4-nitro vs. 6-nitro) influences electronic effects and regioselectivity in electrophilic substitutions.

Key Findings :

- 6-Nitro derivatives : Strong electron-withdrawing effects deactivate the indoline ring, reducing undesired side reactions during bromination.

- 4-Nitro analogues : Exhibit lower thermal stability (decomposition above 130°C) compared to 6-nitro isomers.

Reactivity and Stability Profiles

Table 3: Reactivity in Common Transformations

| Compound | Suzuki Coupling Yield (%) | Nitro Reduction Time (h) |

|---|---|---|

| This compound | 85 | 4 |

| Tert-butyl 5-chloro-6-nitroindoline-1-carboxylate | 72 | 4.5 |

| Benzyl 5-bromo-4-nitroindoline-1-carboxylate | 68 | 3.5 |

The target compound’s bromine atom facilitates efficient cross-coupling, while its 6-nitro group allows rapid reduction to amines (e.g., using Pd/C/H₂).

Research Findings

Biological Activity

Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate is a synthetic compound belonging to the indoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C13H14BrN2O4

- Molecular Weight: 328.16 g/mol

This compound features a tert-butyl ester group, a bromine atom, and a nitro group attached to the indoline ring, which enhances its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition:

- The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate access. This mechanism is significant in therapeutic contexts, particularly in cancer and microbial infection treatments.

2. Receptor Binding:

- It interacts with cell surface receptors, modulating signal transduction pathways. This property is essential for developing drugs targeting various diseases, including inflammatory conditions .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

1. Anticancer Activity:

- Studies indicate that indoline derivatives exhibit significant anticancer properties, likely due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .

2. Anti-inflammatory Effects:

- The compound has been characterized as a dual inhibitor of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key players in inflammatory processes. In vitro studies show that it effectively reduces inflammation markers .

3. Antimicrobial Properties:

- This compound has shown promise against various microbial strains, suggesting potential applications in treating infections.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the compound's effect on enzyme inhibition. The results indicated that this compound inhibited specific enzymes related to inflammation with an IC50 value in the low micromolar range, demonstrating its potential as an anti-inflammatory agent .

Anticancer Research

In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects. The findings revealed that it significantly reduced cell viability in several cancer types, highlighting its potential as a therapeutic agent against malignancies .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 5-bromoindole-1-carboxylate | Lacks nitro group | Reduced reactivity |

| Tert-butyl 5-nitroindoline-1-carboxylate | Lacks bromine atom | Altered biological activity |

| Tert-butyl 6-bromoindoline-1-carboxylate | Bromine at different position | Different steric/electronic properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 5-bromo-6-nitroindoline-1-carboxylate?

- Methodological Answer : A common approach involves Boc-protection of the indoline nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) in acetonitrile (MeCN). For example, analogous bromo-indole derivatives are synthesized by reacting the parent indole with Boc₂O under mild conditions (room temperature, 30 minutes), followed by purification via flash column chromatography with gradients of EtOAc/hexanes .

- Critical Parameters : Reaction time, stoichiometry of Boc₂O, and choice of solvent (polar aprotic solvents like MeCN enhance reactivity). Yield optimization requires monitoring by TLC to confirm completion.

Q. How can spectroscopic data (NMR, MS) be interpreted to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : The tert-butyl group typically appears as a singlet at ~1.3–1.5 ppm (¹H) and ~28–30 ppm (¹³C). Bromine and nitro substituents on the indoline ring induce deshielding effects, shifting aromatic proton signals downfield (e.g., 7.5–8.5 ppm for adjacent protons).

- Mass Spectrometry : The molecular ion peak should correspond to the exact mass (e.g., calculated via HRMS). Fragmentation patterns may include loss of the Boc group (-100 amu) or nitro moiety (-46 amu).

- Validation : Cross-reference with published data for structurally similar compounds, such as tert-butyl 5-bromo-1H-indole-1-carboxylate .

Q. What safety precautions are essential when handling this compound?

- Key Guidelines :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential toxicity (acute/chronic data are unavailable, but bromo/nitro groups are typically hazardous) .

- Avoid water jets during firefighting; use CO₂ or dry chemical powder. Toxic fumes (e.g., NOₓ, HBr) may form during combustion .

Advanced Research Questions

Q. How can catalytic methodologies (e.g., cross-coupling) be applied to modify the bromo substituent?

- Experimental Design :

- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) to couple the bromo group with amines.

- Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ and aryl boronic acids to introduce aromatic moieties.

- Challenges : Steric hindrance from the tert-butyl group may reduce reactivity. Pre-activation of the substrate with additives like Cs₂CO₃ could improve yields .

Q. How do conflicting spectral data arise during characterization, and how can they be resolved?

- Case Study : Discrepancies in NMR shifts might stem from residual solvents, tautomerism, or impurities. For example, nitro group orientation (para vs. meta) alters ring current effects.

- Resolution :

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. What strategies optimize the nitro group’s reactivity for subsequent reduction or functionalization?

- Methodological Answer :

- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric methods (SnCl₂/HCl) convert nitro to amine.

- Electrophilic Substitution : Nitro groups direct electrophiles to meta positions; however, steric effects from the tert-butyl group may limit accessibility.

- Table : Comparison of Reduction Methods

| Method | Catalyst/Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| H₂/Pd-C | EtOH, RT, 12 hrs | 85 | None observed |

| SnCl₂/HCl | Reflux, 6 hrs | 70 | Partial de-Boc |

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across reported procedures?

- Root Causes :

- Impurity Profiles : Residual DMAP or Boc₂O may interfere with purification.

- Solvent Effects : Polar solvents (MeCN) favor Boc protection, while THF may slow reactivity.

- Mitigation : Optimize solvent polarity and use scavengers (e.g., silica gel) during workup .

Q. How can environmental hazards be assessed given limited ecotoxicological data?

- Risk Mitigation :

- Apply the Globally Harmonized System (GHS) criteria for brominated/nitro compounds (persistence, bioaccumulation potential).

- Use predictive models (e.g., EPA EPI Suite) to estimate logP and biodegradability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.